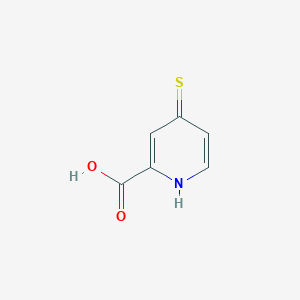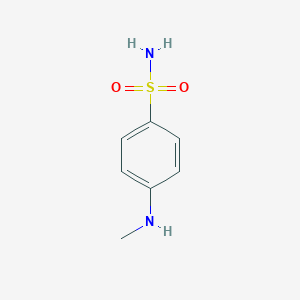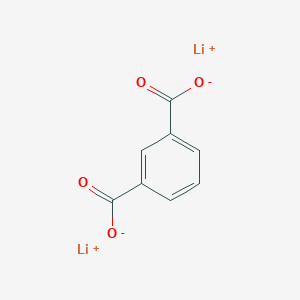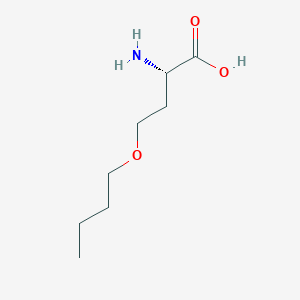
Z-Gly-D-ala-OH
説明
“Z-Gly-D-ala-OH” is a compound with the molecular formula C13H16N2O5 . It is also known as N-benzyloxycarbonylglycine and is widely used in solution phase peptide synthesis .
Synthesis Analysis
The synthesis of “Z-Gly-D-ala-OH” involves a process known as peptide synthesis. This process requires selective acylation of a free amine. To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent. Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .Molecular Structure Analysis
The molecular structure of “Z-Gly-D-ala-OH” is complex and involves various chemical bonds. The structure of this compound and its action have been described in various studies .Chemical Reactions Analysis
“Z-Gly-D-ala-OH” is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl .Physical And Chemical Properties Analysis
“Z-Gly-D-ala-OH” has a molecular weight of 280.28 . It is a beige powder .科学的研究の応用
1. Protein and Peptide Chemistry
Z-Gly-D-ala-OH plays a significant role in the field of protein and peptide chemistry. Its applications include the study of enzyme stability, particularly in relation to dehydropeptides. For instance, a study comparing saturated and unsaturated pentapeptides highlighted the resistance of dehydropeptides to enzymolysis by enzymes like chymotrypsin and thermolysin (English & Stammer, 1978).
2. Molecular Interactions and Stability
The compound is also valuable in understanding molecular interactions and stability. Research involving the synthesis and analysis of model peptides related to iron-sulfur proteins utilizes Z-Gly-D-ala-OH as a key component. This type of research helps in elucidating the structure and function of biologically significant proteins (Ohta, Kawasaki, Maeda, Tani, & Kawasaki, 1979).
3. Chemical and Physical Properties of Peptides
Studies focusing on the chemical and physical properties of peptides often employ Z-Gly-D-ala-OH. Investigations into the secondary structure of peptides, such as the analysis of NMR and IR spectra, benefit from this compound, providing insights into the conformation and behavior of peptides in different conditions (Kricheldorf & Müller, 1984).
4. Enzymatic Catalysis and Reaction Studies
Z-Gly-D-ala-OH is used in studies of enzymatic catalysis, particularly in the context of peptide synthesis. Research exploring protease-catalyzed dipeptide synthesis, involving cysteine proteases like papain, employs Z-Gly-D-ala-OH to improve coupling efficiency and understand the enzymatic mechanisms better (Salam, Kagawa, Matsubara, & Kawashiro, 2008).
作用機序
将来の方向性
特性
IUPAC Name |
(2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIBGDNXMPNUHL-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















